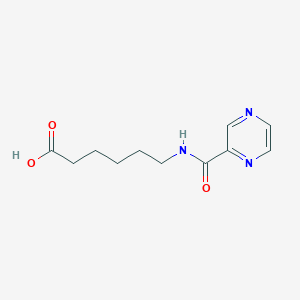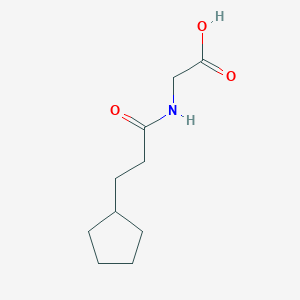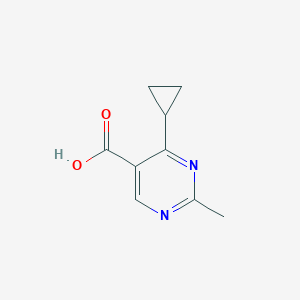
4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid
Übersicht
Beschreibung
“4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 954232-87-2 . It has a molecular weight of 178.19 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-cyclopropyl-2-methyl-5-pyrimidinecarboxylic acid . The InChI code for this compound is 1S/C9H10N2O2/c1-5-10-4-7 (9 (12)13)8 (11-5)6-2-3-6/h4,6H,2-3H2,1H3, (H,12,13) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid is still not fully understood. However, it is believed to interact with enzymes involved in the biosynthesis of proteins and nucleic acids, as well as with proteins involved in the regulation of gene expression. It is also thought to interact with the cell membrane and other cellular components, thus modulating their activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells and to inhibit the release of inflammatory cytokines. In addition, this compound has been shown to modulate the activity of enzymes involved in the biosynthesis of proteins and nucleic acids.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and does not produce any significant side-effects. However, this compound is not soluble in organic solvents and is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid. It could be used in the development of new drugs and therapeutic agents, as well as in the synthesis of new pyrimidine derivatives. It could also be used in the study of the biochemical and physiological effects of this compound on cells and tissues. In addition, further research could be conducted to elucidate the mechanism of action of this compound and to identify potential applications in other fields.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-2-methylpyrimidine-5-carboxylic acid has been studied extensively for its potential application in synthetic organic chemistry and biomedical research. It is used as a building block for the synthesis of various pyrimidine derivatives, such as purines and pyridines. In addition, this compound has been used in the synthesis of various pharmaceuticals, such as anticancer drugs, antiviral drugs, and antibiotics. It has also been studied for its potential use in the development of novel drugs and therapeutic agents.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-cyclopropyl-2-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-5-10-4-7(9(12)13)8(11-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANXPDRKUMCFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Propyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B3390091.png)
![6-cyclopropyl-3-methyl-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3390101.png)
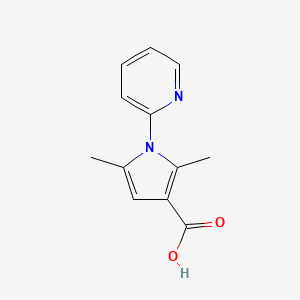
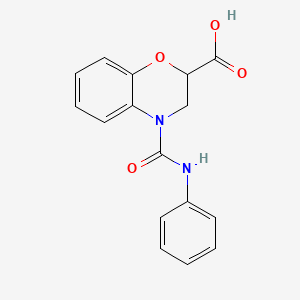
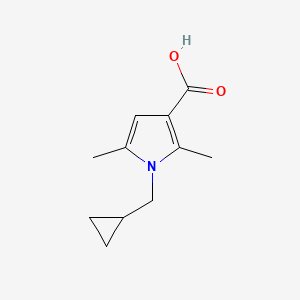

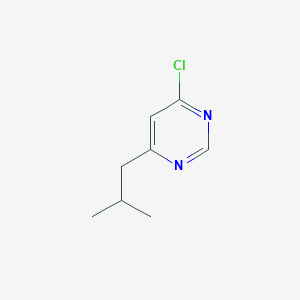

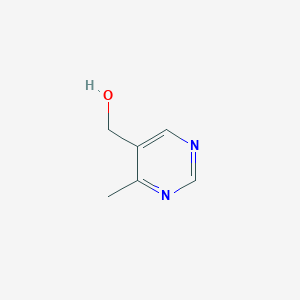
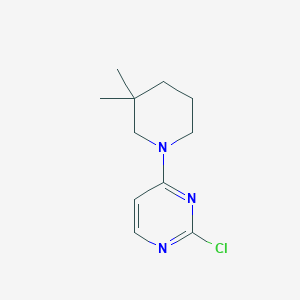

![2-benzyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B3390177.png)
